molecular formula C13H18N2O2S B250016 N-carbamothioyl-3-(3-methylbutoxy)benzamide

N-carbamothioyl-3-(3-methylbutoxy)benzamide

Numéro de catalogue B250016
Poids moléculaire: 266.36 g/mol
Clé InChI: ZOVLUANGYIEHPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-carbamothioyl-3-(3-methylbutoxy)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), which is a key player in B-cell receptor signaling.

Mécanisme D'action

N-carbamothioyl-3-(3-methylbutoxy)benzamide exerts its effects by inhibiting the activity of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies. By inhibiting BTK activity, N-carbamothioyl-3-(3-methylbutoxy)benzamide disrupts downstream signaling pathways, leading to decreased cell survival and proliferation.
Biochemical and Physiological Effects
N-carbamothioyl-3-(3-methylbutoxy)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-carbamothioyl-3-(3-methylbutoxy)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also shown that N-carbamothioyl-3-(3-methylbutoxy)benzamide reduces tumor growth and improves survival in mouse models of CLL and NHL. N-carbamothioyl-3-(3-methylbutoxy)benzamide has also been shown to have minimal off-target effects, indicating its specificity for BTK inhibition.

Avantages Et Limitations Des Expériences En Laboratoire

N-carbamothioyl-3-(3-methylbutoxy)benzamide has several advantages for lab experiments, including its specificity for BTK inhibition, high potency, and low toxicity. These properties make it suitable for studying the role of BTK in B-cell signaling pathways and for evaluating the efficacy of BTK inhibitors in preclinical models of B-cell malignancies. However, N-carbamothioyl-3-(3-methylbutoxy)benzamide also has several limitations, including its limited solubility and poor bioavailability, which may affect its pharmacokinetics and efficacy in vivo.

Orientations Futures

There are several future directions for research on N-carbamothioyl-3-(3-methylbutoxy)benzamide, including the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies. Other potential directions include the optimization of its pharmacokinetics and bioavailability, the investigation of its effects on other signaling pathways, and the development of combination therapies with other BTK inhibitors or immunomodulatory drugs. Overall, N-carbamothioyl-3-(3-methylbutoxy)benzamide represents a promising new class of drugs for the treatment of B-cell malignancies, and further research is needed to fully understand its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-carbamothioyl-3-(3-methylbutoxy)benzamide involves several steps, including the reaction of 4-bromo-3-methylphenol with potassium carbonate to form 4-hydroxy-3-methylphenyl carbamate. This intermediate is then reacted with thioamide to form the desired product, N-carbamothioyl-3-(3-methylbutoxy)benzamide. The synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.

Applications De Recherche Scientifique

N-carbamothioyl-3-(3-methylbutoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-carbamothioyl-3-(3-methylbutoxy)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also demonstrated the efficacy of N-carbamothioyl-3-(3-methylbutoxy)benzamide in reducing tumor growth and improving survival in mouse models of CLL and NHL. N-carbamothioyl-3-(3-methylbutoxy)benzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies, including CLL and NHL.

Propriétés

Formule moléculaire

C13H18N2O2S

Poids moléculaire

266.36 g/mol

Nom IUPAC

N-carbamothioyl-3-(3-methylbutoxy)benzamide

InChI

InChI=1S/C13H18N2O2S/c1-9(2)6-7-17-11-5-3-4-10(8-11)12(16)15-13(14)18/h3-5,8-9H,6-7H2,1-2H3,(H3,14,15,16,18)

Clé InChI

ZOVLUANGYIEHPH-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)N

SMILES canonique

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.